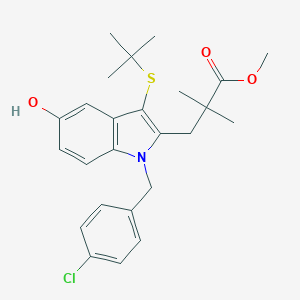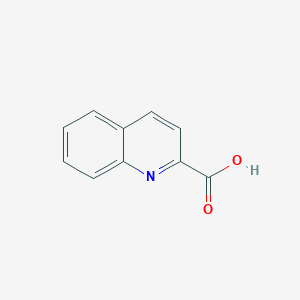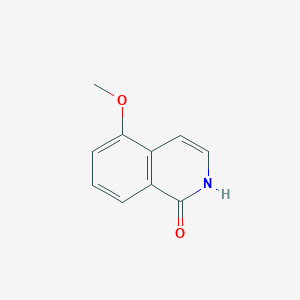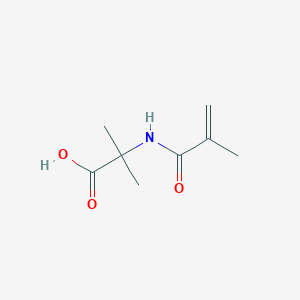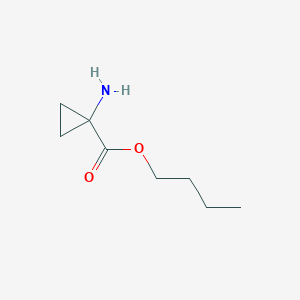
Butyl 1-aminocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-aminocyclopropane-1-carboxylate (BACC) is a plant growth regulator that has been widely used in agricultural practices. BACC is a synthetic analogue of the natural plant hormone, ethylene, which is responsible for regulating various physiological and developmental processes in plants. BACC is used to enhance the growth and yield of various crops, including fruits, vegetables, and ornamental plants.
Wirkmechanismus
Butyl 1-aminocyclopropane-1-carboxylate acts by mimicking the action of ethylene, which is a natural plant hormone. Ethylene is involved in various physiological and developmental processes in plants, including seed germination, root development, flower and fruit ripening, and leaf senescence. Butyl 1-aminocyclopropane-1-carboxylate binds to the ethylene receptor and activates the ethylene signaling pathway, leading to changes in gene expression and physiological responses in plants.
Biochemische Und Physiologische Effekte
Butyl 1-aminocyclopropane-1-carboxylate has been shown to induce various biochemical and physiological changes in plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthesis. Butyl 1-aminocyclopropane-1-carboxylate can also increase the activity of various enzymes involved in carbohydrate metabolism, such as sucrose synthase and invertase. In addition, Butyl 1-aminocyclopropane-1-carboxylate can regulate the expression of genes involved in stress response, such as those encoding for heat shock proteins and antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 1-aminocyclopropane-1-carboxylate has several advantages for lab experiments. It is easy to handle and can be applied to plants using various methods, such as foliar spray, soil drench, or injection. Butyl 1-aminocyclopropane-1-carboxylate is also relatively stable and can be stored for long periods without significant degradation. However, Butyl 1-aminocyclopropane-1-carboxylate has some limitations for lab experiments. It can be toxic to plants at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions.
Zukünftige Richtungen
There are several future directions for the research on Butyl 1-aminocyclopropane-1-carboxylate. One direction is to study the molecular mechanisms underlying the effects of Butyl 1-aminocyclopropane-1-carboxylate on plant growth and development. Another direction is to investigate the interactions between Butyl 1-aminocyclopropane-1-carboxylate and other plant hormones, such as auxins, cytokinins, and gibberellins. Furthermore, more studies are needed to evaluate the potential of Butyl 1-aminocyclopropane-1-carboxylate for improving the yield and quality of various crops under different environmental conditions. Finally, the safety and environmental impact of Butyl 1-aminocyclopropane-1-carboxylate should be further investigated to ensure its sustainable use in agriculture.
Synthesemethoden
Butyl 1-aminocyclopropane-1-carboxylate can be synthesized using various methods, including the reaction of butyl chloroformate with 1-aminocyclopropane-1-carboxylic acid or the reaction of butylamine with 1-chlorocyclopropane-1-carboxylic acid. The purity of Butyl 1-aminocyclopropane-1-carboxylate can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Butyl 1-aminocyclopropane-1-carboxylate has been extensively studied for its effects on plant growth and development. It has been shown to enhance the growth and yield of various crops, including tomatoes, cucumbers, strawberries, and grapes. Butyl 1-aminocyclopropane-1-carboxylate has also been used to delay ripening and improve the shelf life of fruits and vegetables. In addition, Butyl 1-aminocyclopropane-1-carboxylate has been shown to improve the tolerance of plants to various abiotic stresses, such as drought, salinity, and low temperature.
Eigenschaften
CAS-Nummer |
104544-08-3 |
|---|---|
Produktname |
Butyl 1-aminocyclopropane-1-carboxylate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
butyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3 |
InChI-Schlüssel |
HURAUHBJVPQLQT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CC1)N |
Kanonische SMILES |
CCCCOC(=O)C1(CC1)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-aMino-, butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



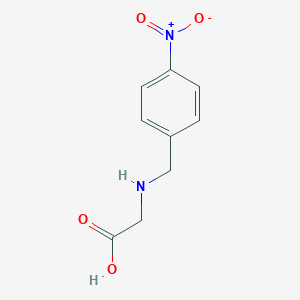
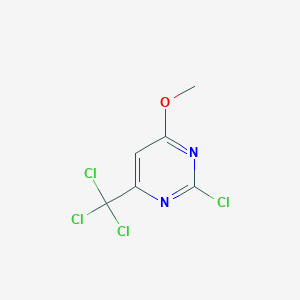
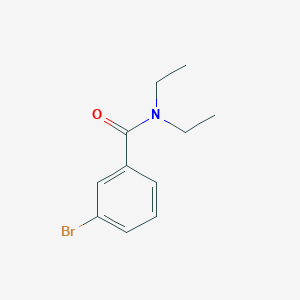
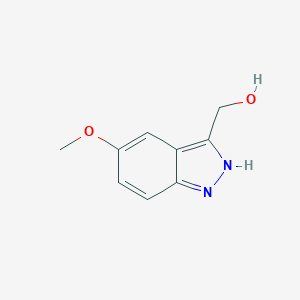
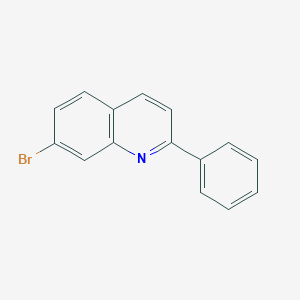
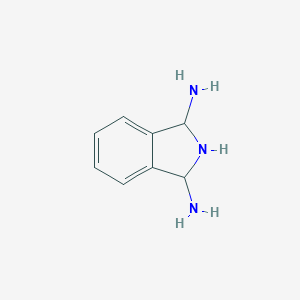
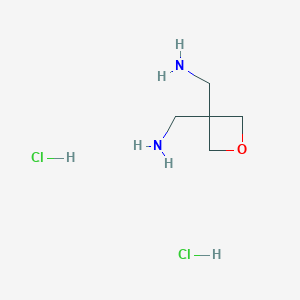
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
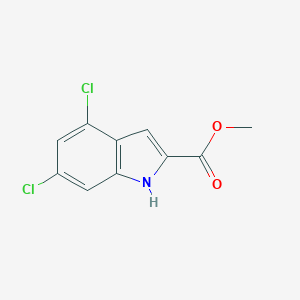
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
